molecular formula C13H16OSi B14589663 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-33-4

3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol

Cat. No.: B14589663
CAS No.: 61209-33-4
M. Wt: 216.35 g/mol
InChI Key: COLPNLKFCGBRLM-UHFFFAOYSA-N
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Description

3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is an organic compound that features a unique combination of functional groups, including a silyl group, an alkyne, and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the hydrosilylation of an alkyne with a silyl hydride, followed by the introduction of the ethenyl and methyl groups through subsequent reactions. The reaction conditions often require the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of silyl ethers or other substituted derivatives.

Scientific Research Applications

3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: Shares the alkyne and alcohol functional groups but differs in the presence of a dimethylamino group instead of a silyl group.

    Benzenemethanol, α-ethyl-4-methoxy-: Contains an alcohol group and an aromatic ring but lacks the alkyne and silyl groups.

Uniqueness

3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and the exploration of new chemical reactions.

Properties

CAS No.

61209-33-4

Molecular Formula

C13H16OSi

Molecular Weight

216.35 g/mol

IUPAC Name

3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol

InChI

InChI=1S/C13H16OSi/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13/h4,6-9,14H,1,10H2,2-3H3

InChI Key

COLPNLKFCGBRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO

Origin of Product

United States

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